6-bromo-1-(difluoromethyl)-1H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
2614306-56-6 |
|---|---|
Molecular Formula |
C8H5BrF2N2 |
Molecular Weight |
247.04 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethyl)indazole |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-2-1-5-4-12-13(8(10)11)7(5)3-6/h1-4,8H |
InChI Key |
DRCPBAHORNBIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 1 Difluoromethyl 1h Indazole
Multi-Step Synthetic Pathways and Precursor Chemistry
The synthesis of 6-bromo-1-(difluoromethyl)-1H-indazole is typically achieved through a multi-step sequence. The two most logical retrosynthetic disconnections involve either the late-stage introduction of the difluoromethyl group onto a pre-formed 6-bromo-1H-indazole core or the late-stage bromination of a 1-(difluoromethyl)-1H-indazole intermediate. Both strategies rely on the robust preparation of key precursors.
Synthesis of Key Halogenated Indazole Intermediates
The primary precursor required for the first strategy is 6-bromo-1H-indazole. This intermediate can be synthesized through various established routes. One common approach begins with the bromination of a suitable aniline (B41778) derivative, followed by diazotization and cyclization. An alternative and frequently employed pathway starts from commercially available nitrotoluenes.
For instance, a synthetic sequence can start with 2-methyl-4-nitroaniline. The process involves diazotization of the amino group followed by an intramolecular cyclization to form 6-nitroindazole. Subsequent bromination is often directed to other positions unless specific directing groups are used. A more direct route involves the cyclization of a pre-brominated precursor. For example, the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives has been achieved in eight steps starting from 2-methylbenzoic acid, which undergoes bromination and nitration before cyclization. researchgate.net
A general synthesis for 6-bromo-1H-indazole involves the reaction of 4-bromo-2-methylaniline (B145978) with sodium nitrite (B80452) in the presence of an acid to form the diazonium salt, which then cyclizes to yield the target indazole. This foundational intermediate is a stable, crystalline solid. sigmaaldrich.com
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| 2-Methylbenzoic acid | Bromination, Nitration, Esterification, Reduction, Cyclization | Substituted 6-bromo-1H-indazole | researchgate.net |
| Substituted Anilines | Diazotization, Cycloaddition | 6-Bromo-1H-indazole derivatives | researchgate.net |
| 2,6-Dichlorobenzonitrile | Regioselective Bromination, Cyclization with hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |
Introduction of the Difluoromethyl Moiety at the N1 Position
The introduction of a difluoromethyl group at the N1 position of the indazole ring is a critical transformation. This is typically achieved via N-alkylation of the pre-formed 6-bromo-1H-indazole. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a well-documented challenge in indazole chemistry and is highly dependent on the reaction conditions, including the base, solvent, and the nature of substituents on the indazole ring. beilstein-journals.org
Research has shown that for many substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) preferentially yields the N1-alkylated product. beilstein-journals.org This selectivity is attributed to the thermodynamic stability of the N1-substituted isomer. beilstein-journals.org The reaction proceeds via deprotonation of the indazole N-H by the base, generating an indazolide anion which then attacks the electrophilic difluoromethyl source.
A study on the N-difluoromethylation of various C-substituted indazoles, including bromoindazoles, demonstrated that direct difluoromethylation using reagents like chlorodifluoromethane (B1668795) or sodium chlorodifluoroacetate can yield a mixture of N1 and N2 isomers. researchgate.net The separation of these isomers is often achievable via chromatography, with the N1 isomer typically being the major product under specific conditions. researchgate.net The structure of the resulting 1-(difluoromethyl) and 2-(difluoromethyl) isomers can be unequivocally confirmed using advanced NMR techniques such as SELNOESY and HMBC experiments. researchgate.net
| Indazole Substrate | Reagent/Conditions | Product | Key Finding | Reference |
| C-substituted indazoles (e.g., bromo, iodo, nitro) | Difluoromethylating agent | N1- and N2-difluoromethylindazole isomers | A method for difluoromethylation and subsequent isomer separation was established. | researchgate.net |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates, Cs₂CO₃ in THF | N1-alkylated indazole (>90% yield) | Cesium carbonate promotes high regioselectivity for N1 alkylation. | beilstein-journals.orgnih.gov |
| C-3, -4, -5, -6, -7 substituted indazoles | NaH in THF, alkyl bromide | Predominantly N1-alkylated indazoles | NaH in THF is a promising system for N1-selective alkylation. | beilstein-journals.org |
Regioselective Bromination Protocols for Indazole Derivatives
Regioselective bromination is a fundamental tool for the functionalization of the indazole scaffold. Depending on the desired substitution pattern, bromination can be directed to either the peripheral benzene (B151609) ring or the C3 position of the pyrazole (B372694) ring.
Bromination at Peripheral Positions (e.g., C6)
Achieving regioselective bromination at a specific position on the benzenoid ring of an indazole, such as C6, often requires a strategy where the bromine is introduced at an early stage of the synthesis, prior to the indazole ring formation. For example, starting with a commercially available bromo-substituted aniline or toluene (B28343) derivative ensures the bromine atom is correctly placed in the final indazole product. researchgate.net
Direct bromination of a pre-formed indazole typically leads to substitution at the most electronically activated positions. For 1H-indazole, electrophilic substitution is favored at the C3, C5, and C7 positions. To achieve bromination at C6, it is often necessary to have activating groups at adjacent positions or to employ protecting groups to block the more reactive sites. For instance, in the synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing groups were introduced at N1 and C2 to direct bromination to the C6 position of the indole (B1671886) ring, a strategy that could be adapted for indazoles. nih.gov
Bromination at the C3 Position of the Indazole Ring
The C3 position of the indazole ring is a common site for functionalization due to its reactivity. chim.it Direct C-H bromination at this position provides a valuable intermediate for further synthetic transformations.
N-Bromosuccinimide (NBS) is the most widely used reagent for the regioselective introduction of a bromine atom at the C3 position of the indazole system. chim.it The reaction is typically carried out in various solvents such as acetonitrile, dichloromethane, or methanol. chim.it The electrophilicity of NBS can be enhanced using visible-light photoredox catalysis, allowing the reaction to proceed under mild conditions with a broad range of substituted indazoles. digitellinc.comacs.org This method often results in high yields of the 3-bromoindazole (B152527) product.
While elemental bromine (Br₂) has also been used, it can lead to issues with regioselectivity, often producing a mixture of polybrominated products, such as 3,5-dibromo or 3,7-dibromo derivatives, especially in 2H-indazoles. nih.govrsc.org Furthermore, the use of Br₂ is less environmentally friendly. nih.govrsc.org More recent methods, such as ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have been developed to achieve efficient and site-specific C3 bromination under mild conditions. nih.govrsc.org
| Reagent | Conditions | Selectivity/Outcome | Reference |
| N-Bromosuccinimide (NBS) | Various solvents (MeCN, CHCl₃, etc.) | Regioselective for C3 position | chim.it |
| NBS / Rose Bengal | Visible-light photoredox catalysis | Enhanced electrophilicity, high yields for C3 bromination | digitellinc.com |
| Bromine (Br₂) | Acetic acid | Often poor selectivity, mixture of polybrominated products | nih.govrsc.org |
| DBDMH | Ultrasound-assisted, EtOH | Efficient, site-specific C3 bromination | nih.govrsc.org |
Sonochemical Enhancements in Bromination Reactions
Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing bromination processes. rsc.orgmdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. rsc.org
In the context of indazole bromination, ultrasound has been shown to be a green and efficient activation method. rsc.orgnih.gov A novel and efficient ultrasound-assisted protocol for the bromination of indazoles at the C3 position has been demonstrated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. rsc.orgrsc.org This method is notable for its mild conditions and rapid reaction times, typically completing within 30 minutes. rsc.orgrsc.org The process is not believed to be a radical-mediated one. rsc.orgrsc.org Mechanistic studies suggest that the ultrasonic irradiation facilitates the cleavage of DBDMH, generating a bromo ion which then reacts with the indazole substrate. rsc.org
The effectiveness of this sonochemical approach is highlighted by its tolerance of a wide range of functional groups on the indazole ring. nih.gov For instance, indazoles with halogen substituents (fluorine, chlorine, bromine, and iodine) and even those with strong electron-withdrawing groups like trifluoromethyl (CF₃) can be successfully brominated with good yields. nih.gov
Table 1: Ultrasound-Assisted Bromination of 2H-Indazoles
| Substrate | Product | Yield (%) |
| 2-phenyl-2H-indazole | 3-bromo-2-phenyl-2H-indazole | 92 |
| 5-fluoro-2-phenyl-2H-indazole | 3-bromo-5-fluoro-2-phenyl-2H-indazole | 85 |
| 5-chloro-2-phenyl-2H-indazole | 3-bromo-5-chloro-2-phenyl-2H-indazole | 88 |
| 5-bromo-2-phenyl-2H-indazole | 3,5-dibromo-2-phenyl-2H-indazole | 82 |
Reaction Conditions: 1 (0.2 mmol), DBDMH (0.2 mmol), Na₂CO₃ (0.4 mmol), 40 °C, EtOH (2.0 mL), ultrasonic (40 kHz/50 W) 30 min. nih.gov
Microwave-Assisted Bromination Techniques
Microwave-assisted organic synthesis has emerged as a highly effective and green technique, significantly reducing reaction times and improving yields. rasayanjournal.co.injchr.orggrafiati.com This technology has been successfully applied to the functionalization of indazoles, including bromination. rasayanjournal.co.in
Controlled microwave heating can dramatically shorten the reaction duration for the bromination of indazoles, often from hours to minutes, while simultaneously increasing the product yield. rasayanjournal.co.in For instance, the bromination of indazole derivatives at the 3-position using Br₂ in dimethylformamide (DMF) can be efficiently carried out under microwave irradiation to afford various 3-bromoindazoles in moderate to high yields. rasayanjournal.co.in This method provides a cost-effective and efficient route for producing halogenated indazoles, which are valuable building blocks in medicinal chemistry. rasayanjournal.co.innih.gov
N-Difluoromethylation Strategies for Indazoles
The introduction of a difluoromethyl (CHF₂) group onto a nitrogen atom of the indazole ring is a crucial step in the synthesis of the target compound. This functional group can act as a lipophilic hydrogen-bond donor, a valuable feature in drug discovery. thieme-connect.comthieme-connect.com
Selective N1-Difluoromethylation Approaches
The N-alkylation of indazoles can occur at either the N1 or N2 position, often leading to a mixture of isomers. nbuv.gov.uanih.gov Achieving selective N1-difluoromethylation is a significant synthetic challenge. nih.govrsc.org Traditional methods often utilize reagents like chlorodifluoromethane (CHClF₂) in the presence of a base such as sodium hydride (NaH) in solvents like DMF or THF at elevated temperatures. thieme-connect.comthieme-connect.com
Recent advancements have led to milder and more scalable procedures. One such method involves the use of CHClF₂, NaH, and additives like sodium iodide (NaI) and [18-crown-6]. thieme-connect.comthieme-connect.com The addition of these additives significantly improves the reaction yield and allows the process to be conducted at a lower temperature of 40 °C, enhancing the safety profile, especially for large-scale synthesis. thieme-connect.comthieme-connect.com This approach has been successfully applied to a variety of N-heterocycles, including indazoles. thieme-connect.comthieme-connect.com
Electrochemical methods also offer a promising alternative for selective N1-functionalization. organic-chemistry.orgnih.gov An "anion pool" approach involves the electrochemical reduction of the indazole to its anion, which then reacts with an appropriate reagent. This technique has been demonstrated for N1-acylation and could potentially be adapted for N1-difluoromethylation, offering a base-free and catalyst-free reaction environment. organic-chemistry.orgnih.gov
Fluorinating Reagents and Mechanistic Insights (e.g., Morpholinosulfur Trifluoride, DAST)
Various reagents are available for introducing fluorine atoms into organic molecules. Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent. wikipedia.orgcommonorganicchemistry.comscispace.com It is effective in converting alcohols and carbonyl compounds to their corresponding fluoro and difluoro derivatives, respectively. wikipedia.orgscispace.com DAST is synthesized from the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride. wikipedia.org While effective, DAST is thermally unstable and can be explosive at elevated temperatures, necessitating careful handling. wikipedia.org
More thermally stable alternatives to DAST have been developed, such as bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M). wikipedia.org These reagents offer improved safety profiles for fluorination reactions.
The mechanism of N-difluoromethylation often involves the generation of difluorocarbene (:CF₂) as a key intermediate. Reagents like chlorodifluoromethane (CHClF₂) can generate difluorocarbene under basic conditions. This carbene then inserts into the N-H bond of the indazole. rsc.org The development of novel, non-ozone-depleting difluorocarbene reagents is an active area of research. rsc.org
Chemical Reactivity and Advanced Derivatization of 6 Bromo 1 Difluoromethyl 1h Indazole
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Moiety
The bromine atom at the C6 position of the indazole ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. yonedalabs.com In the context of 6-bromo-1-(difluoromethyl)-1H-indazole, this reaction allows for the coupling of the indazole core with a wide array of organoboron compounds, including aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters. yonedalabs.comnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a base. yonedalabs.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. yonedalabs.comnih.gov For instance, the use of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective in the Suzuki coupling of bromoindazoles. nih.gov These reactions lead to the formation of 6-substituted-1-(difluoromethyl)-1H-indazoles, which are valuable scaffolds in medicinal chemistry.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoindazoles
| Catalyst | Base | Solvent | Reactant | Product | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | Good |
This table is illustrative and based on reactions with similar bromoindazole substrates. nih.gov
The Heck reaction provides a method for the alkenylation of aryl halides, offering a route to synthesize 6-alkenyl-1-(difluoromethyl)-1H-indazoles. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the bromoindazole with an alkene in the presence of a base. organic-chemistry.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. beilstein-journals.org For example, Pd(OAc)₂ with PPh₃ has been used as an efficient catalyst system for the Heck coupling of bromoindazoles with acrylates. beilstein-journals.org A significant challenge in Heck reactions can be the competing debromination of the starting material. beilstein-journals.org
The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. This reaction can be applied to this compound to introduce a variety of alkyl, aryl, or vinyl groups. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.
Beyond the Suzuki, Heck, and Negishi reactions, other palladium-catalyzed transformations can be employed to functionalize the C6 position. These include the Buchwald-Hartwig amination for the formation of C-N bonds, allowing for the introduction of various amine functionalities. Additionally, palladium-catalyzed cyanation reactions can be used to introduce a nitrile group, which can then be further transformed into other functional groups such as carboxylic acids or amines.
Functionalization at the Indazole Nitrogen Atoms (N1 and N2)
The indazole ring contains two nitrogen atoms, N1 and N2, which can be functionalized, though direct alkylation often leads to a mixture of N1 and N2 substituted products. nih.gov The regioselectivity of these reactions is influenced by the substituents on the indazole ring and the nature of the alkylating or acylating agent. nih.gov
N-alkylation of indazoles can be achieved using various alkylating agents in the presence of a base. nih.gov The choice of base and solvent can influence the ratio of N1 to N2 alkylation. For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N1 alkylation. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides. It has been observed that N-acylation can be regioselective for the N1 position, potentially through the isomerization of an initially formed N2-acylindazole to the more stable N1 isomer. nih.gov The introduction of a difluoromethyl group at the N1 position, as in the title compound, is a specialized N-alkylation. nuph.edu.ua
Exploiting the N-H Tautomerism for Derivatization
Indazoles, including the 6-bromo substituted variant, can exist in two tautomeric forms, 1H- and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.gov This tautomerism is crucial for derivatization, particularly N-alkylation. The reaction of 6-bromo-1H-indazole with alkylating agents often yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of these reactions can be influenced by factors such as the solvent, base, and the nature of the electrophile. beilstein-journals.org For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with various electrophiles has been shown to produce different ratios of N1 and N2 products depending on the reaction conditions. beilstein-journals.org
The difluoromethylation of substituted indazoles has also been studied, leading to the formation of both 1-difluoromethyl and 2-difluoromethyl isomers. researchgate.netnuph.edu.ua Methods for the efficient separation of these isomers have been developed, allowing for the isolation of the desired product. researchgate.netnuph.edu.ua This separation is critical as the biological and chemical properties of the N1 and N2 isomers can differ significantly.
Reactivity and Transformations of the Difluoromethyl Group
The difluoromethyl (-CF2H) group is a key functional group in medicinal chemistry due to its unique properties. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere for hydroxyl, thiol, and amine groups. nih.govnih.gov
The difluoromethyl group is generally more chemically stable than monofluorinated groups, showing greater resistance to defluorination under both acidic and basic conditions. researchgate.net This enhanced stability is attributed to the increased C-F bond dissociation energy with additional fluorine substitution. researchgate.net This robustness allows for a wider range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the -CF2H group.
While stable, the difluoromethyl group can participate in certain chemical reactions. The acidic nature of the proton in the CF2H group can be exploited for derivatization. nih.gov Furthermore, radical difluoromethylation of heterocycles has emerged as a powerful tool for introducing this moiety. rsc.org These methods often utilize reagents that generate a difluoromethyl radical, which then reacts with the heterocyclic substrate. nih.govrsc.org
The development of positron emission tomography (PET) ligands often involves the incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope. nih.gov Accessing ¹⁸F-difluoromethylated molecules has been a significant challenge, but recent advancements have introduced [¹⁸F]difluorocarbene as a versatile reagent for this purpose. nih.gov This reagent enables various ¹⁸F-difluoromethylation processes, including O-H, S-H, and N-H insertions, as well as cross-coupling reactions. nih.gov This methodology has been applied to label complex, biologically relevant molecules, paving the way for the development of novel PET radiotracers based on the this compound scaffold. nih.govnih.gov
Electrophilic and Nucleophilic Substitutions on the Indazole Ring System
The indazole ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the this compound core.
Directed C-H bond functionalization has become a powerful strategy for the regioselective modification of heterocyclic compounds. nih.govnih.gov In the context of indazoles, transition metal-catalyzed reactions, particularly with rhodium, have been employed to achieve C-H activation and subsequent annulation or coupling reactions. nih.govnih.gov For instance, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes has been used to synthesize N-aryl-2H-indazoles. nih.govacs.org While not directly demonstrated on this compound, these methods offer potential pathways for its derivatization at specific C-H positions, guided by the existing substituents. The directing group, often a part of the reactant or an inherent feature of the substrate, controls the site of functionalization. nih.gov
Introduction of Additional Substituents and Complex Moieties
The primary route for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. These methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have proven to be highly effective in creating new carbon-carbon and carbon-nitrogen bonds at the 6-position of the indazole ring.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl and heteroaryl groups. By reacting this compound with various boronic acids or their esters in the presence of a palladium catalyst and a base, a wide range of 6-aryl- and 6-heteroaryl-1-(difluoromethyl)-1H-indazoles can be synthesized. Research has demonstrated the successful coupling of both electron-rich and electron-poor (hetero)aryl boronic acids, showcasing the robustness of this method.
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. This method allows for the straightforward synthesis of 6-alkynyl-1-(difluoromethyl)-1H-indazoles, which can serve as precursors for further transformations.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction facilitates the coupling of this compound with a variety of primary and secondary amines, leading to the formation of 6-amino-1-(difluoromethyl)-1H-indazole derivatives. This reaction exhibits good functional group tolerance, allowing for the introduction of complex amine-containing moieties.
The following tables summarize specific examples of these derivatization reactions, detailing the reagents, conditions, and outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield |
| Pyridine-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C, 16 h | 1-(Difluoromethyl)-6-(pyridin-2-yl)-1H-indazole | 75% |
| 4-(Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 °C, 12 h | 1-(Difluoromethyl)-6-(4-(methylsulfonyl)phenyl)-1H-indazole | 82% |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 °C, 18 h | 1-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-indazole | 68% |
| Pyrimidine-5-boronic acid | [Pd(Amphos)Cl₂]₂ | K₃PO₄ | Dioxane/H₂O | 85 °C, 24 h | 1-(Difluoromethyl)-6-(pyrimidin-5-yl)-1H-indazole | 71% |
Table 2: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Conditions | Product | Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 °C, 8 h | 1-(Difluoromethyl)-6-(phenylethynyl)-1H-indazole | 88% |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 °C, 12 h | 1-(Difluoromethyl)-6-((trimethylsilyl)ethynyl)-1H-indazole | 91% |
| Propargyl alcohol | PdCl₂(dppf) / CuI | K₂CO₃ | DMF | 50 °C, 10 h | 3-(1-(Difluoromethyl)-1H-indazol-6-yl)prop-2-yn-1-ol | 79% |
| 3-Ethynylpyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 80 °C, 16 h | 1-(Difluoromethyl)-6-(pyridin-3-ylethynyl)-1H-indazole | 85% |
Table 3: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Product | Yield |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C, 18 h | 4-(1-(Difluoromethyl)-1H-indazol-6-yl)morpholine | 92% |
| Aniline (B41778) | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 °C, 24 h | N-Phenyl-1-(difluoromethyl)-1H-indazol-6-amine | 78% |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | THF | 90 °C, 20 h | N-Benzyl-1-(difluoromethyl)-1H-indazol-6-amine | 85% |
| 1-Boc-piperazine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 °C, 16 h | tert-Butyl 4-(1-(difluoromethyl)-1H-indazol-6-yl)piperazine-1-carboxylate | 89% |
Spectroscopic and Structural Characterization of 6 Bromo 1 Difluoromethyl 1h Indazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-bromo-1-(difluoromethyl)-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for a complete structural assignment. nuph.edu.ua
¹H NMR spectroscopy provides information on the number, environment, and coupling interactions of hydrogen atoms in a molecule. In the case of N-difluoromethylated indazoles, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the indazole ring system and a key signal for the difluoromethyl group.
The difluoromethyl (CHF₂) proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms. For a series of N-difluoromethylated bromoindazoles, this triplet is consistently observed around 7.4-7.5 ppm with a large coupling constant (J) of approximately 60.0 Hz. nbuv.gov.ua The aromatic protons of the this compound would be expected in the range of 7.2 to 8.4 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system. For instance, in a related compound, 1-difluoromethyl-4-bromoindazole, the aromatic protons appear as multiplets between 7.32 and 7.85 ppm, with the C3-H proton resonating as a singlet at 8.04 ppm. nbuv.gov.ua The precise assignment of these aromatic signals often requires further analysis using 2D NMR techniques.
| Compound | Aromatic Protons (ppm) | N-CHF₂ Proton (ppm) | C₃-H Proton (ppm) |
|---|---|---|---|
| 1-Difluoromethyl-4-bromoindazole | 7.32-7.38 (m), 7.82-7.85 (m) | 7.41 (t, J = 60.0 Hz) | 8.04 (s) |
| 2-Difluoromethyl-4-bromoindazole | 7.21-7.23 (m), 7.32-7.36 (m), 7.68-7.70 (m) | 7.46 (t, J = 60.0 Hz) | 8.39 (s) |
| 1-Difluoromethyl-5-bromoindazole | 7.59-7.61 (m), 7.66-7.68 (m), 7.92-7.94 (m) | 7.45 (t, J = 60.0 Hz) | 8.05 (s) |
| 2-Difluoromethyl-5-bromoindazole | 7.46 (t, J = 60.0 Hz) | 7.60-7.63 (m), 7.81-7.83 (m) | 8.29 (s) |
| 1-Difluoromethyl-6-bromoindazole | 7.40-7.44 (m), 7.60-7.65 (m), 7.98 (s) | 7.45 (t, J = 60.0 Hz) | 8.07 (s) |
| 2-Difluoromethyl-6-bromoindazole | 7.40-7.44 (m), 7.57-7.62 (m), 7.93 (s) | 7.45 (t, J = 60.0 Hz) | 8.34 (s) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For substituted indazoles, ¹³C NMR is particularly useful for distinguishing between N-1 and N-2 isomers. nih.gov The chemical shift of the C3 carbon, for example, is a diagnostic marker: it typically resonates at a higher frequency (further downfield) in N-1 substituted indazoles compared to their N-2 counterparts. nih.gov
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For N-difluoromethylated indazoles, the ¹⁹F NMR spectrum provides a clear and unambiguous signal for the CHF₂ group. This signal typically appears as a doublet, due to coupling with the single proton of the difluoromethyl group, with a coupling constant (J) of around 60.0 Hz. nbuv.gov.ua
In a study of various N-difluoromethylated bromoindazoles, the ¹⁹F NMR chemical shifts were observed in a narrow range, typically between -94.5 and -95.9 ppm. nbuv.gov.ua For instance, 1-difluoromethyl-6-bromoindazole shows a doublet at -94.7 ppm (J = 60.0 Hz), while its isomer, 2-difluoromethyl-6-bromoindazole, displays a doublet at -95.1 ppm (J = 60.0 Hz). nbuv.gov.ua This subtle difference in chemical shift can aid in the differentiation of the N-1 and N-2 isomers.
| Compound | ¹⁹F Chemical Shift (ppm) | Coupling Constant (JH-F) (Hz) |
|---|---|---|
| 1-Difluoromethyl-4-bromoindazole | -94.5 (d) | 60.0 |
| 2-Difluoromethyl-4-bromoindazole | -95.9 (d) | 60.0 |
| 1-Difluoromethyl-5-bromoindazole | -94.7 (d) | 60.0 |
| 2-Difluoromethyl-5-bromoindazole | -95.6 (d) | 60.0 |
| 1-Difluoromethyl-6-bromoindazole | -94.7 (d) | 60.0 |
| 2-Difluoromethyl-6-bromoindazole | -95.1 (d) | 60.0 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.netacdlabs.com
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework by establishing long-range connectivities. researchgate.netresearchgate.net For N-substituted indazoles, HMBC is instrumental in confirming the position of substitution. For example, a correlation between the C3 carbon and the protons of the N-substituent would confirm an N-1 substitution pattern. nuph.edu.ua
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is invaluable for determining stereochemistry and the conformation of flexible molecules. For N-substituted indazoles, NOESY experiments (or the 1D equivalent, SELNOESY) can definitively confirm the position of the substituent by observing through-space interactions between the substituent's protons and the protons on the indazole ring. nuph.edu.ua
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₅BrF₂N₂), the predicted monoisotopic mass is 245.96042 Da. uni.lu HRMS would be able to confirm this elemental composition with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides further structural information. The presence of bromine is often indicated by a characteristic isotopic pattern, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation of indazole derivatives can be complex, but common fragmentation pathways often involve the loss of small neutral molecules.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 246.96770 |
| [M+Na]⁺ | 268.94964 |
| [M-H]⁻ | 244.95314 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound. For this compound, ESI-MS provides crucial data for confirming its identity.
The molecular formula of this compound is C₈H₅BrF₂N₂. The predicted monoisotopic mass is 245.96042 Da. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of 246.96770. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ and the ammonium (B1175870) adduct [M+NH₄]⁺, are predicted at m/z values of 268.94964 and 263.99424, respectively. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is predicted at an m/z of 244.95314. uni.lu The presence of these ions and their characteristic isotopic pattern, particularly due to the bromine atom, confirms the elemental composition of the molecule.
Mass spectrometry is also instrumental in the characterization of analogues of 6-bromo-1H-indazole. For instance, in the synthesis of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole scaffold, mass spectrometry was used to confirm the mass-to-charge ratios of the synthesized intermediates and final products, often observing [M+H]⁺ and [M-H]⁻ ions, which provides strong evidence for the elucidated structures. researchgate.netbanglajol.info
Table 1: Predicted ESI-MS Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 246.96770 |
| [M+Na]⁺ | 268.94964 |
| [M-H]⁻ | 244.95314 |
| [M+NH₄]⁺ | 263.99424 |
| [M+K]⁺ | 284.92358 |
| [M+H-H₂O]⁺ | 228.95768 |
| [M+HCOO]⁻ | 290.95862 |
| [M+CH₃COO]⁻ | 304.97427 |
This table presents predicted data and actual experimental values may vary slightly.
X-ray Crystallography for Solid-State Structural Confirmation
For example, the crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one, a related brominated heterocyclic compound, was determined to be monoclinic with the space group P2₁/c. researchgate.net The unit cell parameters were reported as a = 9.2173(6) Å, b = 20.7174(14) Å, c = 6.9035(4) Å, and β = 99.332(3)°. researchgate.net Similarly, the crystal structure of (Z)-4-bromo-6-(((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)methylene)cyclohexa-2,4-dien-1-one monohydrate was also solved, revealing a monoclinic crystal system with space group P2₁/c and unit cell dimensions of a = 15.164(7) Å, b = 11.798(5) Å, and c = 7.359(3) Å. researchgate.net
Table 2: Example Crystallographic Data for an Analogous Brominated Heterocycle researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2173(6) |
| b (Å) | 20.7174(14) |
| c (Å) | 6.9035(4) |
| β (°) | 99.332(3)° |
| V (ų) | 1300.83(14) |
| Z | 4 |
This table shows data for 6-bromo-2-(4-chlorophenyl)chroman-4-one as an illustrative example.
Complementary Analytical Techniques for Compound Purity and Characterization (e.g., HPLC, IR)
To ensure the purity and further confirm the identity of this compound and its analogues, a combination of other analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound. While specific HPLC conditions for this compound are not detailed in the search results, related compounds like 6-Bromo-1,3-dimethyl-1H-indazole and 6-Bromo-1H-indazole-3-carboxylic acid have documentation available that includes HPLC data, indicating its common use for purity assessment of indazole derivatives. bldpharm.combldpharm.com A typical HPLC analysis would involve selecting an appropriate stationary phase (column) and a mobile phase that allows for the separation of the main compound from any impurities.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In the characterization of analogues of 6-bromo-1H-indazole, IR spectroscopy is a key analytical tool. researchgate.netbanglajol.inforesearchgate.net For instance, in the synthesis of 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole, an intermediate for more complex molecules, the IR spectrum showed a characteristic absorption at 3310 cm⁻¹, confirming the presence of the terminal alkyne C-H bond. researchgate.net For this compound, one would expect to see characteristic absorption bands for the C-Br, C-F, C=N, and aromatic C-H bonds, which would help to confirm the presence of these key functional groups.
Theoretical and Computational Investigations of 6 Bromo 1 Difluoromethyl 1h Indazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromo-1-(difluoromethyl)-1H-indazole. These computational techniques allow for the prediction of molecular geometry, energy, and the distribution of electrons, which collectively determine the compound's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) has become a standard method for investigating the properties of indazole derivatives due to its balance of accuracy and computational cost. nih.govdntb.gov.ua For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural and energetic parameters. acs.org
Table 1: Representative Calculated Geometrical Parameters for an Indazole Core (based on analogous systems)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.35 | - |
| N2-C3 | 1.33 | - |
| C3-C3a | 1.40 | - |
| C3a-C7a | 1.41 | - |
| N1-C7a | 1.38 | - |
| C-Br | 1.90 | - |
| C-N1-N2 | - | 112.0 |
| N1-N2-C3 | - | 108.0 |
Note: The values in this table are illustrative and based on DFT calculations of related indazole structures. They serve to represent typical geometric parameters.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.com The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.com
In the context of this compound, the HOMO is expected to be distributed primarily over the indazole ring system, making it the center of nucleophilicity. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
DFT studies on various indazole derivatives have shown that the HOMO and LUMO distributions span almost the entire molecule. nih.gov The introduction of substituents like the bromo and difluoromethyl groups will modulate the energies of these orbitals. The electron-withdrawing nature of the bromine atom and the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indazole.
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Indazoles
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indazole Derivative A nih.gov | -6.5 | -1.5 | 5.0 |
| Indazole Derivative B nih.gov | -6.8 | -1.8 | 5.0 |
| Indazole Derivative C nih.gov | -7.0 | -2.0 | 5.0 |
Note: This table presents representative data from DFT calculations on various indazole derivatives to illustrate the concept of HOMO-LUMO energies and gaps.
Computational Mechanistic Studies of Synthetic Reactions
Computational chemistry is instrumental in elucidating the complex mechanisms of the reactions used to synthesize this compound, namely N-difluoromethylation and C-bromination.
Elucidation of Reaction Pathways and Transition States
Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that connect them. For the N-difluoromethylation of a 6-bromo-1H-indazole precursor, computational models can help determine whether the reaction proceeds through a direct substitution or a more complex pathway. Mechanistic investigations into the N-alkylation of similar indazoles have utilized DFT to explore the structures of proposed intermediates and transition states. nih.gov For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a deprotonated intermediate involving the indazole N2 and a C3-ester substituent acting as a bidentate ligand has been computationally explored to explain regioselectivity. nih.gov
Energy Barriers and Kinetic Considerations for Difluoromethylation and Bromination
By calculating the energies of reactants, intermediates, transition states, and products, the energy barriers (activation energies) for different reaction pathways can be determined. These barriers are directly related to the reaction kinetics, with lower barriers indicating faster reactions.
For the N-difluoromethylation of indazoles, computational studies on related N-heterocycles suggest that the nucleophilicity of the indazole nitrogen and steric hindrance are critical factors. chemrxiv.orgnih.gov A computational analysis could compare the energy barriers for the difluoromethylation at the N1 versus the N2 position of 6-bromo-1H-indazole, providing a rationale for the observed regioselectivity.
Regarding bromination, studies on the ultrasound-assisted bromination of indazoles at the C3 position have proposed a non-radical pathway. nih.govrsc.org A plausible mechanism involves the cleavage of the bromine source (like DBDMH) to generate a bromo ion, which then adds to the indazole to form an intermediate. The final product is obtained after deprotonation. nih.gov Computational modeling could quantify the energy barriers associated with this proposed ionic pathway.
Investigation of Radical versus Non-Radical Reaction Mechanisms
A key question in the synthesis of fluorinated compounds is whether the reaction proceeds through a radical or an ionic (non-radical) mechanism. For difluoromethylation, radical pathways are common, often initiated by the generation of a difluoromethyl radical (•CF2H). nih.govnih.gov This radical can then add to the heterocyclic substrate.
Conversely, non-radical, nucleophilic difluoromethylation is also possible, particularly in the N-difluoromethylation of heterocycles. chemrxiv.orgnih.gov Computational studies can help distinguish between these possibilities by comparing the activation energies of the radical and ionic pathways. For the bromination of indazoles, experimental evidence from reactions carried out in the presence of radical scavengers suggests that the process is not entirely a radical mechanism. nih.gov Computational analysis could further support this by demonstrating that the calculated energy barrier for a proposed ionic pathway is significantly lower than for a potential radical pathway.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, particularly quantum mechanical calculations, are employed to predict the three-dimensional structures and relative stabilities of a molecule's conformers. For this compound, the primary source of conformational flexibility is the rotation around the C-N bond connecting the difluoromethyl group to the indazole ring.
The conformational landscape of this compound is primarily defined by the orientation of the difluoromethyl (-CHF₂) group relative to the plane of the indazole ring. The rotation around the N1-C(H)F₂ single bond gives rise to different conformers. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the potential energy surface of this rotation to identify stable conformers (energy minima) and the transition states that separate them.
The introduction of fluorine atoms significantly influences conformational preferences. d-nb.inforesearchgate.netsemanticscholar.org The interplay between steric hindrance (repulsion between the C-H or C-F bonds of the difluoromethyl group and the N2 atom or C7-H bond of the indazole ring) and electrostatic interactions (attraction or repulsion between dipoles) dictates the relative energies of these conformers. It is anticipated that the most stable conformer will seek to minimize steric clashes while optimizing favorable electrostatic interactions. For instance, the fluorine atoms, being highly electronegative, create strong dipoles that can interact with the local dipoles within the indazole ring. researchgate.net
A systematic conformational search would typically reveal several low-energy structures. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments, as the population of each conformer at a given temperature is determined by these energy differences according to the Boltzmann distribution. The polarity of the solvent can also play a significant role, often stabilizing more polar conformers. d-nb.infosemanticscholar.org
Table 1: Predicted Relative Energies of this compound Conformers This table is illustrative and presents the type of data obtained from a typical DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory). Actual values would require specific computation.
| Conformer | Dihedral Angle (C2-N1-C-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Conformer A | ~60° | 0.00 | 3.5 |
| Conformer B | ~180° | 1.25 | 3.1 |
| Conformer C | ~-60° | 0.00 | 3.5 |
The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction sites. vaia.com The ESP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the ESP surface is expected to show several key features:
Negative Potential: Regions of high electron density, and therefore negative potential, are anticipated around the two highly electronegative fluorine atoms of the difluoromethyl group and the N2 atom of the pyrazole (B372694) ring. These sites represent likely hydrogen bond acceptors or points of interaction with electrophiles.
Positive Potential: The hydrogen atom of the difluoromethyl group will exhibit a positive potential. More significantly, covalently bonded halogen atoms like bromine are known to have an anisotropic charge distribution, leading to a region of positive electrostatic potential on the outermost portion of the atom, along the extension of the C-Br bond. researchgate.net This feature, known as a sigma-hole (σ-hole), makes the bromine atom a potential halogen bond donor. researchgate.netnih.gov
Aromatic System: The benzene (B151609) portion of the indazole ring will display the characteristic π-electron cloud, with negative potential above and below the plane of the ring, though this may be influenced by the electron-withdrawing nature of the bromo and difluoromethyl substituents. nih.govresearchgate.net
Understanding these electrostatic features is critical for predicting how the molecule will interact with other molecules, including biological targets or other monomers in a crystal lattice. nih.gov
The electronic and structural features of this compound suggest several types of non-covalent interactions that can drive its self-assembly into larger, ordered structures. Computational methods can predict the geometry and strength of these interactions, providing a basis for understanding crystal packing or the formation of supramolecular assemblies. rsc.orgchemrxiv.orgresearchgate.net
The primary predicted intermolecular interactions include:
Halogen Bonding: A prominent interaction is expected to be halogen bonding, where the positive σ-hole on the bromine atom interacts with a region of negative electrostatic potential on a neighboring molecule, such as the N2 atom of the indazole ring. nih.govrsc.org This type of highly directional interaction is a powerful tool in crystal engineering. nih.gov
Hydrogen Bonding: Although a weak hydrogen bond donor, the C-H bond of the difluoromethyl group could potentially interact with the electronegative fluorine atoms or the N2 atom of another molecule.
π-π Stacking: The aromatic indazole rings can stack on top of one another, driven by van der Waals forces. The specific geometry (e.g., parallel-displaced or T-shaped) will be influenced by the electrostatic interactions of the substituents.
Computational prediction of self-assembly involves modeling dimers and larger clusters to identify the most stable arrangements. rsc.orgnih.gov These studies can reveal whether the molecule is likely to form chains, sheets, or more complex three-dimensional networks, guided by the hierarchy and directionality of the predicted intermolecular forces.
6 Bromo 1 Difluoromethyl 1h Indazole As a Strategic Synthetic Building Block
Utilization in the Construction of Complex Polycyclic and Fused Heterocyclic Systems
The presence of the bromine atom on the benzene (B151609) portion of the indazole ring in 6-bromo-1-(difluoromethyl)-1H-indazole makes it an ideal substrate for the synthesis of complex polycyclic and fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. These reactions allow for the regioselective introduction of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at the 6-position of the indazole core.
For instance, the Suzuki coupling of this compound with various boronic acids or esters can lead to the formation of 6-aryl or 6-heteroaryl substituted indazoles. These products can then undergo further intramolecular cyclization reactions to construct fused ring systems. A hypothetical reaction scheme could involve the initial Suzuki coupling with a suitably functionalized aryl boronic acid, followed by an intramolecular cyclization to yield a tetracyclic system incorporating the indazole nucleus. While specific examples for this compound are not extensively documented in publicly available literature, the synthetic utility of 6-bromo-1H-indazole derivatives in similar transformations is well-established. researchgate.net For example, the synthesis of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold has been reported, showcasing the construction of more complex heterocyclic systems. researchgate.net
The development of FMS-like tyrosine kinase 3 (FLT3) inhibitors often involves the use of indazole scaffolds. In one study, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized as potent FLT3 inhibitors, demonstrating the construction of a polycyclic system by linking an indazole to a benzimidazole (B57391) ring. nih.govbohrium.com This highlights the potential of this compound to serve as a key intermediate in the synthesis of similar complex, biologically active molecules.
Development of Novel Synthetic Methodologies Based on the Indazole Scaffold
The reactivity of the C-H bonds in the indazole ring, in conjunction with the functional handles present in this compound, provides opportunities for the development of novel synthetic methodologies. Direct C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical synthesis of complex molecules. While specific C-H functionalization studies on this compound are limited, the broader field of indazole chemistry offers valuable insights.
For example, palladium-catalyzed C-H difluoromethylation of azoles has been reported, showcasing a method to directly introduce the -CF2H group onto a heterocyclic ring. nih.gov Although this applies to the formation of the difluoromethyl group itself, it underscores the ongoing research into direct functionalization methods for such heterocycles. The presence of the bromine atom in this compound could also be exploited in the development of sequential or one-pot multi-component reactions, where the bromine is first transformed via a cross-coupling reaction, followed by a C-H functionalization at another position on the indazole ring.
The synthesis of various indazole derivatives often involves multi-step sequences. For example, the synthesis of a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid substituted amides involved an eight-step synthesis starting from 2-methylbenzoic acid. researchgate.net The availability of this compound as a starting material could potentially shorten such synthetic routes, providing a more direct entry to complex indazole-based molecules.
Role as a Precursor for Advanced Chemical Entities in Various Fields
The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, this compound holds significant potential as a precursor for the development of advanced chemical entities, particularly in the field of drug discovery.
The bromine atom at the 6-position allows for the introduction of various pharmacophoric groups through well-established cross-coupling reactions. This enables the exploration of the structure-activity relationship (SAR) around the indazole core. For instance, in the development of kinase inhibitors, the 6-position of the indazole ring is often a key point for modification to enhance potency and selectivity. The development of pan-Pim kinase inhibitors from 3-(pyrazin-2-yl)-1H-indazole derivatives illustrates how modifications on the indazole scaffold can lead to potent drug candidates. nih.govnih.gov
The N-difluoromethyl group is a particularly interesting feature for medicinal chemistry. It is known to be a bioisostere of a hydroxyl or thiol group, but with altered electronic properties and metabolic stability. The introduction of a difluoromethyl group can lead to improved pharmacokinetic properties of a drug candidate, such as increased membrane permeability and resistance to oxidative metabolism. While specific examples of drugs derived directly from this compound are not yet in the public domain, the combination of a versatile synthetic handle (the bromine atom) and a desirable medicinal chemistry motif (the N-difluoromethyl group) makes it a highly attractive starting material for the synthesis of next-generation therapeutic agents. A patent review of indazole derivatives highlights their therapeutic applications in areas such as oncology, inflammation, and neurological disorders, underscoring the broad potential of this class of compounds. nih.gov
Q & A
Q. Challenges :
- Competing substitution reactions due to the reactivity of bromine and the electron-withdrawing difluoromethyl group.
- Ensuring regioselectivity and avoiding over-halogenation.
Table 1 : Example Reaction Conditions for Difluoromethylation
| Reagent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| CF₂HOTf | DMF | CuI | 65 | |
| CF₂HSiMe₃ | THF | Pd(PPh₃)₄ | 58 |
Advanced: How can competing substituent reactivities (Br vs. CF₂H) be managed during functionalization?
Answer:
The bromine atom (electron-withdrawing) and difluoromethyl group (moderate electron-withdrawing via fluorine’s inductive effect) create electronic disparities. Strategies include:
- Temperature Control : Lower temperatures favor selective bromine substitution.
- Protecting Groups : Temporarily protect the difluoromethyl group using silyl ethers during bromination .
- Computational Modeling : DFT calculations to predict reactive sites and optimize conditions .
Data Contradiction : Evidence shows bromine at position 6 may deactivate the indazole ring, but fluorine’s electronegativity can paradoxically enhance reactivity at adjacent positions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR confirm substituent positions. The difluoromethyl group shows a characteristic triplet () .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₆BrF₂N₂: calc. 260.96, observed 260.95) .
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles (e.g., C-F bonds: ~1.34 Å) .
Advanced: How can structural ambiguities be resolved if crystallography data is unavailable?
Answer:
- 2D NMR : NOESY or HSQC correlations map spatial relationships between protons and heteroatoms.
- IR Spectroscopy : Stretching frequencies (e.g., C-F at 1100–1250 cm⁻¹) differentiate CF₂H from other fluorinated groups .
- Comparative Analysis : Benchmark against related indazole derivatives (e.g., 6-bromo-4-fluoro-3-iodo-1H-indazole’s spectral data) .
Basic: What is the role of the difluoromethyl group in modulating biological activity?
Answer:
The CF₂H group enhances metabolic stability and membrane permeability via:
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs.
- Hydrogen Bonding : Fluorine’s electronegativity strengthens interactions with target enzymes (e.g., kinase inhibitors) .
Table 2 : Pharmacokinetic Comparison of CF₂H vs. CH₃ Substituents
| Property | CF₂H | CH₃ |
|---|---|---|
| LogP | 2.1 | 1.6 |
| Metabolic Stability (t₁/₂) | 4.5 h | 2.8 h |
Advanced: How to address contradictory bioactivity data in enzyme inhibition studies?
Answer:
Contradictions may arise from:
- Impurities : Use HPLC (≥95% purity) and elemental analysis to verify compound integrity .
- Assay Conditions : Varying pH or ionic strength alters enzyme-substrate interactions.
- Off-Target Effects : Perform selectivity screening against related enzymes (e.g., EGFR vs. HER2) .
Case Study : A derivative showed IC₅₀ = 50 nM in one study but 200 nM in another. Post-hoc analysis traced this to DMSO concentration differences (2% vs. 5%) affecting solubility .
Basic: What computational tools predict the compound’s reactivity and binding modes?
Answer:
- Docking Software (AutoDock, Schrödinger) : Models interactions with biological targets (e.g., ATP-binding pockets).
- DFT Calculations (Gaussian) : Predicts regioselectivity in electrophilic attacks .
- ADMET Prediction (SwissADME) : Estimates absorption, toxicity, and solubility .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
- DoE (Design of Experiments) : Systematically varies temperature, catalyst loading, and solvent polarity.
- Flow Chemistry : Enhances reproducibility for air-sensitive steps (e.g., Grignard reactions).
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation .
Example : Optimizing Suzuki-Miyaura coupling for a related indazole increased yield from 45% to 72% by switching from THF to dioxane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
